Vescalagin
Overview
Description
Vescalagin is a type of hydrolysable tannin known as an ellagitannin . It acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II . Vescalagin has hypotriglyceridemic and hypoglycemic effects, suggesting it could have therapeutic value against diabetic progression .
Synthesis Analysis
Vescalagin is more hydrophilic and more reactive to electrophilic reagents than its diastereoisomer, castalagin . This difference in reactivity is attributed to the spatial organization of its hydroxyl group at the C1 position of the glycosidic chain . Vescalagin was also found to be more reactive in water extraction than in methanol extraction .Molecular Structure Analysis
The molecular formula of Vescalagin is C41H26O26 . Its molecular weight is 934.633 . The structure of Vescalagin is composed of a central sugar core, typically a glucose unit, to which gallic acid and gallic acid-derived moieties are esterified .Chemical Reactions Analysis
Vescalagin has been found to interact with the components of growth media, either by disabling the tannins from further direct action against bacteria or by preventing bacteria from accessing these components . This interaction is likely the source of its antimicrobial activity .Physical And Chemical Properties Analysis
Vescalagin has a density of 2.0±0.1 g/cm3 . Its index of refraction is 1.858 . It has 26 hydrogen bond acceptors and 16 hydrogen bond donors . Its polar surface area is 455 Å2 .Scientific Research Applications
1. Potential in Diabetes Mellitus Treatment
Vescalagin, extracted from Pink Wax Apple, shows potential in ameliorating hepatic insulin resistance and abnormal carbohydrate metabolism in high-fructose diet-induced hyperglycemic rats. It enhances the activity of hepatic antioxidant enzymes and modulates protein expression involved in inflammation and insulin signaling pathways. This suggests therapeutic possibilities for diabetes mellitus (Huang et al., 2016).
2. Anti-Hyperglycemic and Anti-Hypertriglyceridemic Effects
Vescalagin has shown to have hypotriglyceridemic and hypoglycemic effects in high-fructose diet-induced diabetic rats. It was observed to significantly decrease fasting blood glucose, triglyceride, and free fatty acid levels while increasing high-density-lipoprotein-cholesterol content (Shen & Chang, 2013).
3. Alleviation of Methylglyoxal-Induced Inflammation and Carbohydrate Metabolic Disorder
Vescalagin can alleviate inflammation and carbohydrate metabolic disorders induced by methylglyoxal in rats. It modulates the formation of advanced glycation end products and influences cytokine release to prevent β-cell damage, suggesting a protective role against diabetes-related complications (Chang, Shen, & Wu, 2013).
4. Physicochemical Properties and Applications
A study of vescalagin’s physicochemical properties reveals its potential applications in various fields. The study highlights vescalagin’s hydrophilic nature and reactivity, which could have implications in pharmacology and chemistry (Vivas et al., 2004).
5. Neuroprotective Effects
Vescalagin has demonstrated potential in protecting cells from amyloid-beta42-mediated death. Its ability to remodel the secondary structure of toxic amyloid-beta42 oligomers could be significant in the context of neurodegenerative diseases like Alzheimer’s (Araújo et al., 2020).
6. Chemotherapy Potential
Vescalagin acts as a preferential inhibitor of the α isoform of human DNA topoisomerase II. This suggests its utility as a cancer therapeutic agent, offering a more selective approach in targeting specific isoforms associated with tumor progression and treatment (Auzanneau et al., 2012).
7. Anti-Osteoclastic Activity
Vescalagin shows promising anti-osteoclastic effects, which could have implications in the treatment of osteoporosis. It affects the dynamics and ultrastructure of the actin cytoskeleton, indicating potential as a therapeutic agent in bone-related diseases (Georgess et al., 2018).
Safety And Hazards
properties
IUPAC Name |
7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYKDZHZAKSYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H26O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029283 | |
Record name | Castalagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Vescalagin | |
CAS RN |
24312-00-3, 36001-47-5 | |
Record name | Castalagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vescalagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vescalagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Castalagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Castalagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 °C | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.